1-bromo-3-methoxycyclopentane
Overview
Description
1-Bromo-3-methoxycyclopentane is an organic compound belonging to the class of cycloalkanes, specifically a substituted cyclopentane It features a bromine atom and a methoxy group attached to a cyclopentane ring
Mechanism of Action
Action Environment
The action, efficacy, and stability of 1-bromo-3-methoxycyclopentane can be influenced by various environmental factors . These may include the pH, temperature, and presence of other molecules in the environment. The compound’s cycloalkane structure may confer some degree of stability, while its bromo and methoxy groups could influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of 1-bromo-3-methoxycyclopentane typically involves the bromination of 3-methoxycyclopentanol. One common method includes the use of hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the cyclopentane ring.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
1-Bromo-3-methoxycyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methoxycyclopentanol.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-methoxycyclopentane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-methoxycyclopentane is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical reactions and pathways.
Biology: The compound is used in studies involving the modification of biological molecules, providing insights into enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications explores its role in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Comparison with Similar Compounds
1-Bromo-3-methoxycyclopentane can be compared to other substituted cyclopentanes, such as:
1-Bromo-2-methoxycyclopentane: Similar in structure but with the methoxy group at a different position, leading to different chemical properties and reactivity.
1-Bromo-3-chlorocyclopentane: Features a chlorine atom instead of a methoxy group, resulting in distinct chemical behavior and applications.
3-Methoxycyclopentanol: Lacks the bromine atom, making it less reactive in certain substitution reactions but useful in other contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-bromo-3-methoxycyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBUVUBRFAYZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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